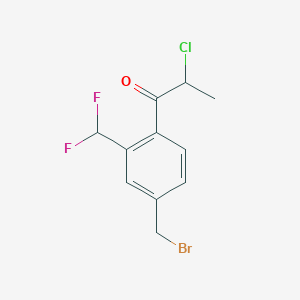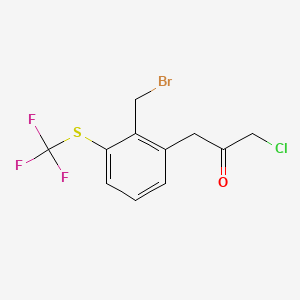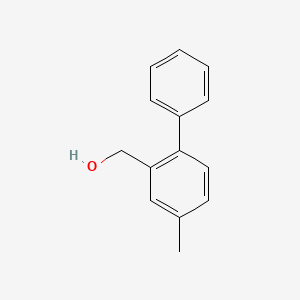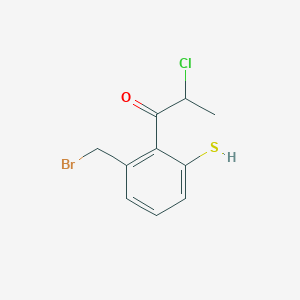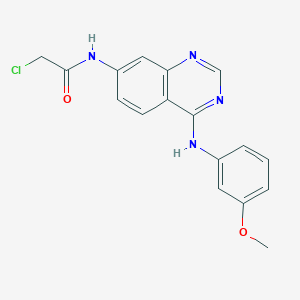
2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazoline core in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide typically involves the reaction of 2-chloroquinazoline with 3-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The binding of the compound to the active site of the enzyme prevents its activity, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide
- 2-Chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
Uniqueness
2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide is unique due to the presence of the 3-methoxyphenyl group, which imparts distinct pharmacological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C17H15ClN4O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(3-methoxyanilino)quinazolin-7-yl]acetamide |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-13-4-2-3-11(7-13)22-17-14-6-5-12(21-16(23)9-18)8-15(14)19-10-20-17/h2-8,10H,9H2,1H3,(H,21,23)(H,19,20,22) |
InChI Key |
KAPOOVWPVJRQQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride](/img/structure/B14065790.png)

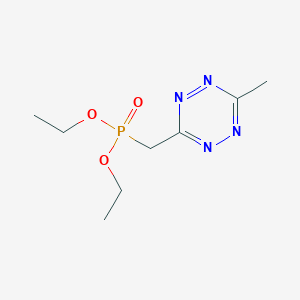
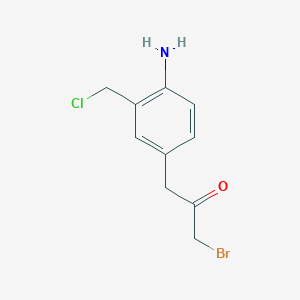

![Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14065813.png)

